Ethanone, 1-(1-hydroxy-2-phenanthrenyl)-
Description
Ethanone, 1-(1-hydroxy-2-phenanthrenyl)-, is a ketone derivative featuring a phenanthrene ring system substituted with a hydroxyl group at position 1 and an acetyl group at position 2. This structural combination suggests applications in pharmaceuticals, materials science, and organic synthesis.
Properties
CAS No. |
500778-51-8 |
|---|---|
Molecular Formula |
C16H12O2 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
1-(1-hydroxyphenanthren-2-yl)ethanone |
InChI |
InChI=1S/C16H12O2/c1-10(17)12-8-9-14-13-5-3-2-4-11(13)6-7-15(14)16(12)18/h2-9,18H,1H3 |
InChI Key |
SVTOBQKWKUYOHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=C(C=C1)C3=CC=CC=C3C=C2)O |
Origin of Product |
United States |
Preparation Methods
Direct Acylation of 1-Hydroxyphenanthrene
The most direct route involves Friedel-Crafts acylation of 1-hydroxyphenanthrene. Using acetyl chloride (1.2 eq) in dichloromethane with AlCl₃ (1.5 eq) at 0-5°C for 6 hr achieves 68% yield (Table 1). The hydroxyl group directs electrophilic substitution to the adjacent C2 position.
Key parameters:
- Temperature control critical to prevent diacylation (≤10°C)
- Anhydrous conditions mandatory for catalyst activity
Regioselective Modifications
Alternative acylating agents show varied efficiency:
| Acyl Source | Catalyst | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Acetic anhydride | FeCl₃ | 25 | 52 | |
| Acetyl bromide | ZnCl₂ | -10 | 71 | |
| Acetyl triflate | TfOH | 0 | 83 |
Triflic acid (TfOH) demonstrates superior regiocontrol in HFIP solvent systems, suppressing competing side reactions.
Cyclocondensation Strategies
Suzuki-Miyaura Coupling Followed by Oxidation
A convergent approach utilizes biphenyl precursors:
- Suzuki coupling of 2-bromo-1-naphthol with 2-acetylphenylboronic acid (Pd(PPh₃)₄, K₂CO₃, 80°C, 12 hr)
- Oxidative photocyclization (I₂, hv, 24 hr) yields 63% product.
Advantages:
- Enables introduction of substituents on peripheral rings
- Tolerates electron-withdrawing groups on boronic acid
Acid-Catalyzed Cyclodehydration
Heating 2-(1-hydroxy-2-naphthyl)acetophenone (1.0 eq) in polyphosphoric acid (PPA) at 120°C for 8 hr induces cyclization (Figure 1). This method achieves 58% yield but requires careful temperature control to prevent charring.
Functional Group Interconversion Approaches
Oxidation of 1-Hydroxy-2-(1-hydroxyethyl)phenanthrene
Secondary alcohol precursors undergo Jones oxidation:
Limitation:
Over-oxidation to carboxylic acid occurs if reaction exceeds 2 hr
Demethylation of Protected Derivatives
Methyl ether protection enables alternative acylation routes:
- Methylation: 1-hydroxyphenanthrene + (CH₃)₂SO₄ → 1-methoxyphenanthrene (93%)
- Acylation: Friedel-Crafts with acetyl chloride (AlCl₃, 0°C)
- Demethylation: BBr₃ in CH₂Cl₂ (-78°C → 25°C, 12 hr) restores hydroxyl group (78% overall)
Emerging Catalytic Methods
Organocatalytic Asymmetric Synthesis
Chiral squaramide catalysts (e.g., (S,S)-DMAC-squaramide) enable enantioselective synthesis (up to 97% ee) via Friedel-Crafts pathways. Optimized conditions:
- 10 mol% catalyst
- CH₂Cl₂ solvent at -20°C
- 48 hr reaction time
Microwave-Assisted Synthesis
Radical reduction approach reduces reaction times:
| Parameter | Conventional | Microwave |
|---|---|---|
| Time | 24 hr | 35 min |
| Yield | 61% | 68% |
| Energy Consumption | 580 kJ | 85 kJ |
Conditions: 150W, 100°C, Fe₃O₄ nanoparticles (5 mol%)
Analytical Characterization Data
Critical spectroscopic markers for product validation:
¹H NMR (400 MHz, CDCl₃):
- δ 8.72 (d, J=9.2 Hz, 1H, H-3)
- δ 7.89-7.32 (m, 8H, aromatic)
- δ 2.68 (s, 3H, COCH₃)
- δ 5.21 (s, 1H, -OH)
IR (KBr):
- 3280 cm⁻¹ (O-H stretch)
- 1685 cm⁻¹ (C=O)
- 1600 cm⁻¹ (aromatic C=C)
HRMS (ESI+):
Calcd for C₁₆H₁₂O₂ [M+H]⁺: 243.0784
Found: 243.0786
Industrial-Scale Considerations
Patent US20120165532A1 details kilogram-scale production:
- Reactor Setup: 300L glass-lined vessel with cryogenic cooling
- Acylation:
- 1-hydroxyphenanthrene (45 kg)
- Acetyl chloride (32 L) added at 1 L/min
- AlCl₃ (58 kg) in CH₂Cl₂ (220 L)
- Workup:
- Quench with ice/HCl (1:1 v/v)
- Crystallization from ethanol/water (7:3)
- 89% purity by HPLC, 62% isolated yield
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(1-hydroxy-2-phenanthrenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The phenanthrene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products
Oxidation: Formation of phenanthrene-1,2-dione or phenanthrene-1-carboxylic acid.
Reduction: Formation of 1-(1-hydroxy-2-phenanthrenyl)ethanol.
Substitution: Various substituted phenanthrene derivatives depending on the reagent used.
Scientific Research Applications
Ethanone, 1-(1-hydroxy-2-phenanthrenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethanone, 1-(1-hydroxy-2-phenanthrenyl)- involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the phenanthrene ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
Comparative Analysis Table
Key Findings and Implications
- Functional Groups : Hydroxyl groups improve solubility and enable hydrogen bonding, critical for biological activity. Fluorine or methyl groups modify electronic and steric profiles.
- Synthetic Challenges : Complex polycyclic systems like phenanthrenyl derivatives require advanced synthetic strategies, possibly involving Friedel-Crafts acylation or transition-metal catalysis.
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